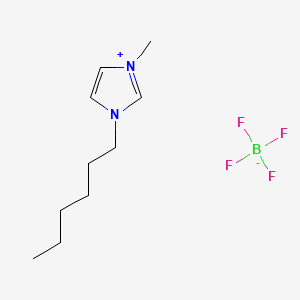

1-Hexyl-3-methylimidazolium tetrafluoroborate

Overview

Description

1-Hexyl-3-methylimidazolium tetrafluoroborate is a type of ionic liquid . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . These batteries consist of an anode, cathode, and electrolyte with a charge-discharge cycle .

Synthesis Analysis

The synthesis of 1-Hexyl-3-methylimidazolium tetrafluoroborate is not explicitly mentioned in the search results. .Molecular Structure Analysis

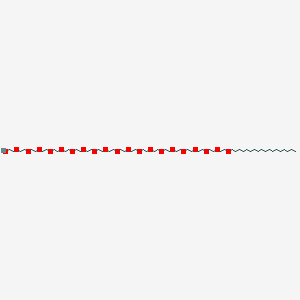

The molecular structure of 1-Hexyl-3-methylimidazolium tetrafluoroborate can be represented by the empirical formula C10H19BF4N2 . The molecular weight is 254.08 .Chemical Reactions Analysis

Molecular dynamics simulations have been used to study the pairing of 1-hexyl-3-methylimidazolium and tetrafluoroborate ions . In another study, this ionic liquid was used to separate a methanol and acetonitrile azeotropic system .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hexyl-3-methylimidazolium tetrafluoroborate include a refractive index of 1.430 and a density of 1.149 g/mL at 20 °C . It is a liquid at room temperature .Scientific Research Applications

Biotechnology: Enzyme Catalysis

1-Hexyl-3-methylimidazolium tetrafluoroborate: is utilized in biotechnology for enzyme catalysis within ionic liquids . Its unique properties facilitate enzymatic reactions that are not possible in conventional solvents, opening new pathways for biocatalysis.

Pharmaceuticals: Drug Synthesis and Purification

In the pharmaceutical industry, this compound serves as a solvent for the synthesis and purification of drugs. Its non-volatile nature ensures a safer and cleaner process compared to traditional organic solvents .

Energy Storage: Electrolytes in Batteries

This ionic liquid is used as an electrolyte component in energy storage devices like lithium-ion batteries and supercapacitors. It contributes to the development of batteries with higher stability and efficiency .

Material Science: Fabrication of Nanostructures

The compound finds application in material science for the fabrication of nanostructures. It acts as a reaction medium for the preparation of mesocrystals, which are pivotal in creating advanced materials .

Chemical Synthesis: Catalytic Reactions

In chemical synthesis, it’s employed as a catalyst to enhance reaction rates and selectivity. Its ability to dissolve a wide range of reactants makes it a versatile catalyst in organic synthesis .

Analytical Chemistry: Chromatography and Spectroscopy

This ionic liquid is used in analytical chemistry techniques such as chromatography and spectroscopy for the analysis of complex mixtures. Its stability and solvation properties improve the resolution and accuracy of analytical results .

Nanotechnology: Synthesis of Nanomaterials

Lastly, in nanotechnology, 1-Hexyl-3-methylimidazolium tetrafluoroborate is used in the synthesis of nanomaterials. It provides a controlled environment for the growth of nanoparticles with desired characteristics .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.BF4/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)5/h8-10H,3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXLOVLEQJRXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049252 | |

| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-3-methylimidazolium tetrafluoroborate | |

CAS RN |

244193-50-8 | |

| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9HQ3AJ3PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Hexyl-3-methylimidazolium tetrafluoroborate?

A1: The molecular formula of 1-Hexyl-3-methylimidazolium tetrafluoroborate is C10H19BF4N2, and its molecular weight is 258.09 g/mol.

Q2: How does the alkyl chain length of imidazolium-based ionic liquids influence their interfacial tension with alkanes?

A: Research shows that increasing the alkyl chain length in imidazolium-based ionic liquids generally leads to a decrease in interfacial tension with alkanes. [] This suggests a relationship between the structural features of ionic liquids and their interactions with other liquids.

Q3: How stable is 1-Hexyl-3-methylimidazolium tetrafluoroborate in a high-pressure environment with carbon dioxide?

A: Research indicates that the 1-Hexyl-3-methylimidazolium tetrafluoroborate + carbon dioxide system exhibits a two-phase liquid-vapor region that persists even at very high pressures. [] This suggests the potential use of [HMIM][BF4] in high-pressure applications involving carbon dioxide.

Q4: What is the impact of temperature on the isobaric thermal expansivity of 1-Hexyl-3-methylimidazolium tetrafluoroborate?

A: Studies on a range of room temperature ionic liquids (RTILs), including 1-Hexyl-3-methylimidazolium tetrafluoroborate, show that isobaric thermal expansivity (αp) generally increases with temperature. [] This information is crucial for understanding the behavior of [HMIM][BF4] under varying thermal conditions.

Q5: Can 1-Hexyl-3-methylimidazolium tetrafluoroborate act as a medium for enzymatic reactions, and what advantages does it offer?

A: Yes, research demonstrates that [HMIM][BF4] can serve as a reaction medium for lipase-catalyzed asymmetric ammonolysis. Compared to traditional organic solvents, [HMIM][BF4] significantly enhances the enantioselectivity of the reaction, highlighting its potential in biocatalysis. []

Q6: How does the use of 1-Hexyl-3-methylimidazolium tetrafluoroborate impact the hydrogenation of hexafluoropropylene?

A: [HMIM][BF4] has been successfully employed in the synthesis of palladium on carbon catalysts for hexafluoropropylene hydrogenation. The presence of the ionic liquid during catalyst preparation significantly influenced the catalytic activity, demonstrating its potential in material synthesis for catalytic applications. []

Q7: What analytical techniques are commonly used to study 1-Hexyl-3-methylimidazolium tetrafluoroborate and its interactions?

A: Various analytical methods have been employed to investigate [HMIM][BF4]. These include gas-liquid chromatography for determining activity coefficients, [] inverse gas chromatography for characterizing thermodynamic properties, [] vibrating tube densimeters for volumetric property analysis, [] and high-performance liquid chromatography for studying solubility and separation processes. [, , , ]

Q8: Can 1-Hexyl-3-methylimidazolium tetrafluoroborate be used for microextraction techniques, and what are its advantages?

A: Yes, [HMIM][BF4] has proven effective as both a foaming agent and a dispersive solvent in ionic liquid foam floatation coupled with ionic liquid dispersive liquid-liquid microextraction. This method, free of volatile organic solvents, effectively extracts and concentrates analytes from environmental water samples. [] Additionally, it's been successfully utilized in in-situ solvent formation microextraction, enabling the pre-concentration of pesticides like carbaryl and carbofuran from water samples for HPLC analysis. []

Q9: How does 1-Hexyl-3-methylimidazolium tetrafluoroborate perform as an additive in capillary electrophoresis for separating biogenic amines?

A: Research suggests that [HMIM][BF4] can function as a mobile phase additive in capillary electrophoresis. It helps prevent analyte sorption onto capillary walls, leading to more efficient separations. []

Q10: What is the role of 1-Hexyl-3-methylimidazolium tetrafluoroborate in the fabrication of MXenes for supercapacitor electrodes?

A: [HMIM][BF4] plays a critical role in a novel approach to fabricating MXenes through ionic-liquid-based microemulsions. This method leverages the unique interface reaction properties of microemulsions to optimize the etching of MAX phases, resulting in a more efficient MXene synthesis. []

Q11: Have there been any computational studies on 1-Hexyl-3-methylimidazolium tetrafluoroborate?

A: Yes, density functional theory (DFT) calculations have been used to gain a deeper understanding of the transport behavior of [HMIM][BF4]. [] These calculations can provide insights into the electronic structure and properties of this ionic liquid.

Q12: What is the solubility behavior of 1-Hexyl-3-methylimidazolium tetrafluoroborate in binary mixtures with common solvents like dimethyl sulfoxide (DMSO) and acetonitrile (ACN)?

A: [HMIM][BF4] forms binary mixtures with DMSO and ACN, exhibiting complete miscibility across the entire composition range at atmospheric pressure and temperatures from 298.15 to 353.15 K. [] This finding is valuable for understanding the behavior of [HMIM][BF4] in solution and its potential for applications requiring specific solvent systems.

Q13: Does the alkyl chain length in imidazolium-based ILs affect the solubility of aloe-emodin in these liquids?

A: Research indicates that the solubility of aloe-emodin is influenced by the alkyl chain length of the imidazolium-based IL. This highlights the importance of structural considerations when choosing an appropriate IL for specific applications, such as drug formulation or extraction. []

Q14: Has 1-Hexyl-3-methylimidazolium tetrafluoroborate been investigated as a green solvent alternative, and what are the findings?

A: Yes, [HMIM][BF4] has been studied as a potential green solvent for the Diels-Alder reaction. Initial assessments using the ECO (Ecological and Economic Optimisation) method suggest that [HMIM][BF4] shows promise as a more environmentally friendly alternative to conventional solvents in specific chemical processes. []

Q15: How does 1-Hexyl-3-methylimidazolium tetrafluoroborate compare to other ionic liquids in terms of properties and applications?

A: The properties and suitability of [HMIM][BF4] are often compared to other ionic liquids, particularly those with varying alkyl chain lengths on the imidazolium cation or different anions. For instance, its performance in extracting butanol from heptane was compared to [OMIM][BF4], [HMIM][OTf], and [HMIM][NTf2], revealing the influence of both the cation structure and anion type on extraction efficiency. [] Similarly, its CO2 solubility was evaluated against [hmim][Tf2N] and [hmim][FAP], highlighting the impact of anion choice on gas absorption capabilities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1225835.png)

![[4-(2-Methoxyphenyl)-1-piperidinyl]-(5-methyl-1-phenyl-4-pyrazolyl)methanone](/img/structure/B1225842.png)

![6-amino-4-(3-chlorophenyl)-3-methyl-1-(phenylmethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1225844.png)